
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methoxyethyl)-2H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methoxyethyl)-2H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methoxyethyl)-2H-indole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Pyrazole Formation: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Amide Bond Formation: The final step involves coupling the indole and pyrazole moieties through an amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrazole rings.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the synthesis of dyes, pigments, or other functional materials.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets. For instance, it might bind to enzymes or receptors, modulating their activity. The exact pathways would depend on its structure and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methoxyethyl)-2H-indole-3-carboxamide
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-ethoxyethyl)-2H-indole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methoxyethyl)-2H-indole-5-carboxamide might exhibit unique biological activities or chemical reactivity due to subtle differences in its structure, such as the position of functional groups or the nature of substituents.
Propriétés
Numéro CAS |
827316-79-0 |
|---|---|
Formule moléculaire |
C15H16N4O2 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c1-21-7-6-16-15(20)10-2-3-12-11(8-10)9-14(18-12)13-4-5-17-19-13/h2-5,8-9,18H,6-7H2,1H3,(H,16,20)(H,17,19) |
Clé InChI |
HTPUYZJHXQROQJ-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=O)C1=CC2=C(C=C1)NC(=C2)C3=CC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


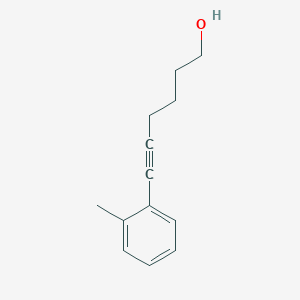
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)

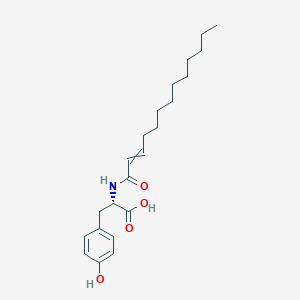
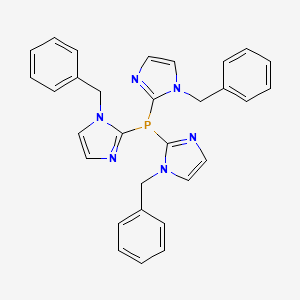
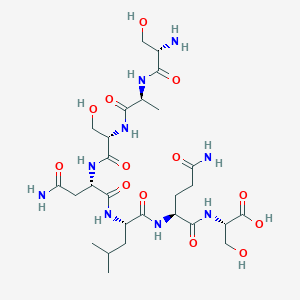

![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
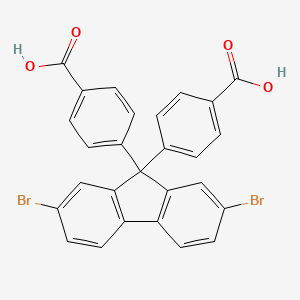
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
